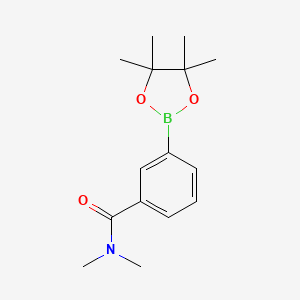

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Beschreibung

This compound is a boronic ester-functionalized benzamide with a dimethylamino group on the amide nitrogen. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, which enhances stability and reactivity . The dimethylamino substituent modulates electronic and steric properties, influencing solubility and catalytic interactions.

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-7-8-11(10-12)13(18)17(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLGBYJEMLCJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374434 | |

| Record name | N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832114-07-5 | |

| Record name | N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups.

Mode of Action

Boronic acids and their esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions. In these reactions, the boronic ester acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group in the presence of a palladium catalyst.

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic esters participate can be used to synthesize a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized.

Result of Action

As a boronic ester used in suzuki-miyaura cross-coupling reactions, it can contribute to the synthesis of a wide variety of organic compounds, which could have numerous potential effects depending on the specific compounds synthesized.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reactions in which it participates are typically carried out in an aqueous or organic solvent and require a base and a palladium catalyst. The reactions are also sensitive to oxygen and moisture. Therefore, the reaction conditions can significantly impact the compound’s action and efficacy.

Biochemische Analyse

Biochemical Properties

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The compound’s boron-containing structure allows it to act as a Lewis acid, facilitating interactions with nucleophiles and electrophiles. This interaction is vital for its role in biochemical reactions, where it can influence the activity of enzymes and proteins.

Cellular Effects

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has notable effects on various cell types and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, including enzymes and proteins, through its boron-containing dioxaborolane ring. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions can also lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can result in the formation of by-products that may have different biochemical properties. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental settings to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic interactions can affect the overall metabolic balance within cells, impacting processes such as energy production and biosynthesis.

Transport and Distribution

The transport and distribution of N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This distribution is essential for its interactions with target biomolecules and its overall biochemical effects.

Subcellular Localization

The subcellular localization of N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide plays a significant role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins. Similarly, it can be directed to the mitochondria by mitochondrial targeting sequences, influencing mitochondrial function and metabolism.

Biologische Aktivität

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including its synthesis, mechanism of action, and specific case studies highlighting its efficacy.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C15H22BNO3

- Molecular Weight : 283.6 g/mol

- CAS Number : 44118823

The structure features a benzamide core substituted with a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.

Synthesis Overview

Synthesis typically involves the reaction of an appropriate aniline derivative with a boron-containing reagent under controlled conditions. For example, a common synthetic route involves the use of palladium-catalyzed coupling reactions to form the desired product from precursors like 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine and 4,4-tetramethyl-2,2'-bi(1,3,2-dioxaborolane) .

1. Anticancer Activity

Recent studies have demonstrated that compounds similar to N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibit significant anticancer properties. For instance:

- In vitro studies : The compound showed inhibition of cancer cell proliferation with IC50 values ranging from 3 to 18 μM across various cancer cell lines . This suggests a potent effect against tumor growth.

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit glycosidases and other enzymes:

- Glycosidase Assays : It demonstrated moderate to potent inhibition against several glycosidases with IC50 values ranging from 10 to 99 μM for different enzyme targets . Such activity indicates potential applications in managing conditions like diabetes through enzyme modulation.

Case Study 1: Anticancer Efficacy

A study reported that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Glycosidase Inhibition

In another investigation focusing on glycosidase inhibition, N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide was found to inhibit α-glucosidase effectively at concentrations as low as 5 μM. This inhibition profile suggests its potential utility in treating metabolic disorders by modulating carbohydrate metabolism .

Summary of Biological Activities

| Activity Type | IC50 Range | Notes |

|---|---|---|

| Anticancer | 3 - 18 μM | Effective against various cancer cell lines |

| Glycosidase Inhibition | 5 - 99 μM | Modulates carbohydrate metabolism |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide as a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various cancers. The compound demonstrated an IC50 value of 8 nM against GSK-3β, indicating its potency in inhibiting this target .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In preclinical models of neurodegenerative diseases, it was shown to reduce neuronal apoptosis and improve cognitive function through modulation of signaling pathways related to inflammation and oxidative stress .

Materials Science

2.1 Polymer Additives

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is utilized as a boron-containing additive in polymer formulations. Its incorporation enhances thermal stability and mechanical properties of polymers used in electronics and automotive applications.

Table 1: Properties of Polymers with Additives

| Polymer Type | Property Improved | Measurement Method |

|---|---|---|

| Polycarbonate | Thermal Stability | TGA (Thermogravimetric Analysis) |

| Polypropylene | Mechanical Strength | Tensile Testing |

Catalysis

3.1 Organocatalysis

The compound serves as an organocatalyst in various organic transformations. Its unique structure allows it to facilitate reactions such as Michael additions and cross-coupling reactions efficiently .

Case Study: Michael Addition Reaction

In a study involving the Michael addition of enones to nitroalkenes, the use of N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide resulted in high yields (up to 95%) under mild conditions .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Amide Nitrogen

Variations in Aromatic Ring Substitution

Boron-Containing Group Modifications

Vorbereitungsmethoden

Key Reaction: Palladium-Catalyzed Miyaura Borylation

- Starting materials: 3-bromo-N,N-dimethylbenzamide (aryl bromide), bis(pinacolato)diboron (B2pin2)

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent: 1,4-dioxane or tetrahydrofuran (THF)

- Atmosphere: Inert (nitrogen or argon)

- Temperature: 80–100 °C

- Reaction time: Typically 8–12 hours

Mechanism: The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the arylboronate ester.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-bromo-N,N-dimethylbenzamide (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv), 1,4-dioxane, N2 atmosphere | The mixture is stirred and heated at 100 °C for 12 hours under nitrogen. |

| 2 | Post-reaction workup | The reaction mixture is cooled, filtered, and concentrated under reduced pressure. |

| 3 | Purification | The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures to isolate the pure N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. |

Yield: Typically 70–85% depending on reaction scale and conditions.

Industrial and Scale-Up Considerations

- Continuous flow reactors are increasingly employed to improve reaction efficiency, heat transfer, and scalability.

- Reaction parameters such as catalyst loading, base equivalents, temperature, and solvent volume are optimized to maximize yield and purity.

- Automated reagent addition and inline purification techniques are used to enhance reproducibility and safety.

- Strict inert atmosphere control is critical to prevent catalyst deactivation and side reactions.

Analytical and Characterization Techniques

- NMR Spectroscopy (¹H, ¹³C): Confirms structure and purity.

- Mass Spectrometry (ESI-MS): Confirms molecular weight and presence of boronate ester.

- LC-MS: Monitors reaction completion and purity.

- Melting point and elemental analysis: Additional purity confirmation.

Summary Data Table of Typical Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Aryl halide | 3-bromo-N,N-dimethylbenzamide | Starting material |

| Boron source | Bis(pinacolato)diboron (B2pin2) | 1.1–1.5 equiv |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | 3–5 mol% |

| Base | KOAc or K2CO3 | 2–3 equiv |

| Solvent | 1,4-dioxane or THF | Anhydrous |

| Temperature | 80–100 °C | Controlled heating |

| Reaction time | 8–12 hours | Monitored by LC-MS |

| Atmosphere | Nitrogen or Argon | Inert to avoid oxidation |

| Yield | 70–85% | After purification |

Research Findings and Notes

- The choice of base and catalyst strongly influences the reaction rate and yield.

- Potassium acetate is preferred for mild basic conditions that preserve sensitive amide functionalities.

- The pinacol boronate ester group formed is stable and can be directly used in subsequent Suzuki cross-coupling reactions.

- Reaction scalability has been demonstrated with consistent yields in batch and continuous flow setups.

- Purification by chromatography is essential to remove palladium residues and unreacted starting materials.

Q & A

Q. What are the standard synthetic routes for preparing N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A general procedure involves reacting an aryl bromide or iodide precursor with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (e.g., sodium acetate) in degassed dioxane at elevated temperatures (80–100°C). Purification is achieved via column chromatography using gradients of ethyl acetate and hexanes . For example, aryl sulfonamide precursors have been successfully borylated under these conditions to yield the target compound in moderate-to-good yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- H and C NMR : Confirm the presence of the dimethylamide group (δ ~2.8–3.2 ppm for N–CH) and the pinacol boronate ester (distinctive quartets for methyl groups at δ ~1.3 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates the molecular ion peak (e.g., [M+H]) with mass accuracy <5 ppm .

- IR Spectroscopy : Detects carbonyl stretching (~1650–1680 cm) and boronate B–O bonds (~1350 cm) .

Q. What are the typical applications of this compound in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, particularly in medicinal chemistry (e.g., PRMT4 inhibitors ) and materials science (e.g., organic light-emitting diodes ). The boronate ester enables efficient coupling with aryl halides under Pd catalysis .

Advanced Research Questions

Q. How can reaction yields be optimized in Miyaura borylation for sterically hindered precursors?

- Catalyst Selection : Use Pd(dppf)Cl for enhanced stability and activity with bulky substrates .

- Solvent and Temperature : Degassed dioxane or THF at 80–100°C improves boron incorporation .

- Base Screening : Potassium acetate or carbonate may outperform sodium acetate in certain cases due to better solubility .

- Microwave Assistance : Reduces reaction time (e.g., 1–2 hours) while maintaining yield .

Q. How should researchers address contradictory crystallographic data during structure refinement?

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data .

- Validation Metrics : Cross-check residual density maps (e.g., using OLEX2) to identify misplaced atoms or thermal motion artifacts .

- Data Collection : Ensure high redundancy (>4) and resolution (<1.0 Å) to minimize errors in electron density interpretation .

Q. What strategies mitigate solubility challenges in cross-coupling reactions involving this compound?

- Co-Solvent Systems : Combine toluene with polar aprotic solvents (e.g., DMF) to enhance solubility without deactivating the catalyst .

- Micellar Catalysis : Use water-surfactant systems (e.g., TPGS-750-M) for hydrophobic substrates .

- Pre-activation : Pre-mix the boronate ester with Pd catalysts to form reactive intermediates prior to adding the aryl halide .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies between theoretical and observed B NMR chemical shifts?

- Sample Purity : Trace moisture or decomposition products (e.g., boronic acids) can skew shifts. Ensure rigorous drying and storage under inert gas .

- Solvent Effects : Compare shifts in deuterated DMSO vs. CDCl, as hydrogen bonding in DMSO may downfield-shift the boron signal .

- Reference Standards : Calibrate against known boronate esters (e.g., pinacol boronate) with δ ~28–32 ppm for B NMR .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.